molecular formula C11H20O B061983 9-Undecyn-1-ol CAS No. 177961-61-4

9-Undecyn-1-ol

Cat. No. B061983
M. Wt: 168.28 g/mol
InChI Key: YSDWKSIWEWYTEF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 9-Undecyn-1-ol and related compounds often involves multi-step chemical processes. A notable approach includes the conversion of undec-10-enoic acid into key intermediates such as dec-9-yn-1-ol through a series of reactions including bromination, dehydrobromination, and elimination processes (Ishmuratov et al., 1998). This method showcases the chemical flexibility and complexity in synthesizing compounds with specific functional groups.

Molecular Structure Analysis

The molecular structure of compounds similar to 9-Undecyn-1-ol, such as 9-(p-iodophenyl)-9-azatetracyclo[5.3.1.02,6 .08,10]-undec-4-ene, has been elucidated using single-crystal x-ray diffraction methods, revealing intricate details about their molecular geometry and bonding (Brown et al., 1970). These structural insights are crucial for understanding the chemical reactivity and properties of such molecules.

Chemical Reactions and Properties

9-Undecyn-1-ol and structurally related compounds exhibit a range of chemical reactivities due to their alkyne and alcohol functional groups. For instance, the synthesis and dimerization of bicyclo[4.4.1]undec-1(11)-ene demonstrate the potential for rapid transformation and reactivity of compounds with similar structural motifs (Becker & Chappuis, 1979). These properties are essential for their application in creating more complex molecular architectures.

Physical Properties Analysis

The physical properties of zinc(II) undecynoates, which share structural similarities with 9-Undecyn-1-ol, have been studied, revealing details about their molecular structures, hydrocarbon chain packing, and effects on thermal behavior. Such analyses provide a deeper understanding of how molecular and lattice structures influence the thermotropic phase behavior of these compounds (Nelson et al., 2013).

Chemical Properties Analysis

Research on undecylenic acid, a compound related to 9-Undecyn-1-ol, highlights the versatility of these compounds as synthons for polymerization applications. The study of its derivatization through reactions like epoxidation and acrylation opens avenues for the development of photopolymerizable monomers and polyhydroxyurethane-based materials, showcasing the broad utility of such chemical structures in materials science (Bigot et al., 2016).

Scientific Research Applications

  • Curcuminoid Compounds : One study discusses a compound related to 9-Undecyn-1-ol, featuring fused rings and demonstrating potential in the context of organic chemistry and possibly pharmacology (Hamdi et al., 2010).

  • Antifungal Applications : A research paper highlights the improvement of antifungal activity of a similar compound, 10-undecyn-1-ol, by inclusion complexation with cyclodextrin derivatives. This study suggests potential applications in developing environmentally friendly fungicides (Neoh et al., 2008).

  • Insect Pheromone Research : Another study delves into the role of similar compounds in influencing the attractancy of sex pheromones in certain moth species. This research could be significant in pest control and ecological studies (Voerman et al., 1974).

  • Synthetic Chemistry : Research on a general approach to synthesizing 9(Z)-unsaturated acyclic insect pheromones from related compounds points to applications in synthetic organic chemistry and possibly in agricultural science (Ishmuratov et al., 1998).

  • Stationary Phases in Chromatography : A study focusing on the modification of silica with compounds related to 9-Undecyn-1-ol for use as mixed-mode stationary phases in HPLC (High-Performance Liquid Chromatography) suggests applications in analytical chemistry (Hosseini & Heydar, 2021).

  • Total Synthesis of Organic Compounds : Research on the total synthesis of (-)-isoavenaciolide starting from a compound similar to 9-Undecyn-1-ol indicates applications in the field of organic synthesis and medicinal chemistry (Santos et al., 2013).

Safety And Hazards

When handling 9-Undecyn-1-ol, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended. Ensure adequate ventilation and remove all sources of ignition. In case of accidental release, personnel should be evacuated to safe areas .

Future Directions

The future directions of 9-Undecyn-1-ol are not explicitly mentioned in the available resources .

Relevant Papers

Relevant papers related to 9-Undecyn-1-ol can be found on various scientific databases and journals . These papers can provide more detailed information about the compound, including its synthesis, properties, and applications.

properties

IUPAC Name

undec-9-yn-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h12H,4-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSDWKSIWEWYTEF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CCCCCCCCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20336595
Record name 9-Undecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Undecyn-1-ol

CAS RN

177961-61-4
Record name 9-Undecyn-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20336595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-Undecyn-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
L Brandsma, HD Verkruijsse - 1981 - Elsevier
… This chapter presents a number of base-catalyzed isomerization reactions such as isomerization of 1-alkynes to 2-alkynes, isomerization of 10-undecyn-1-ol to 9-undecyn-1-ol and …
Number of citations: 570 www.sciencedirect.com
A Sytniczuk, M Milewski… - Russian Chemical …, 2020 - iopscience.iop.org
… In this case, the three-step sequence, starting from 9-undecyn-1-ol (83) led to the geometrically pure (Z)-ambrettolide (5) in 63% yield (Scheme 23). …
Number of citations: 17 iopscience.iop.org
L Brandsma - 2003 - books.google.com
There is a vast and often bewildering array of synthetic methods and reagents available to organic chemists today. The Best Synthetic Methods series allows any scientist who is …
Number of citations: 32 books.google.com
Z Yang - 2023 - etheses.whiterose.ac.uk
… The commercially available 9-undecyn-1-ol 1-56 was converted into amine 1-57 by a Mitsunobu reaction. N-Alkyation of 1-57 with mesylate 1-58 in THF followed by Fmoc-protection of …
Number of citations: 0 etheses.whiterose.ac.uk
S Négrel, JM Brunel - Current Medicinal Chemistry, 2021 - ingentaconnect.com
… Otherwise, the synthesis of 105 was achieved from 9-undecyn-1-ol 119 in 8 steps with an overall yield of 12% [187]. In 2012, the synthesis of motuporamine G 109 was achieved …
Number of citations: 8 www.ingentaconnect.com
S Narasimhan - Biocommunication in Insects, 1998 - Science Publishers
Number of citations: 0

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